2-chloro-N-[(3,5-dimethoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(3,5-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-9-3-8(4-10(5-9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTLWMBPEXJMGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC(=O)CCl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
synthesis of 2-chloro-N-(3,5-dimethoxybenzyl)acetamide from 3,5-dimethoxybenzylamine
Abstract & Strategic Utility
This protocol details the synthesis of 2-chloro-N-(3,5-dimethoxybenzyl)acetamide , a critical electrophilic intermediate. This compound features a "warhead" (α-chloroacetamide) capable of undergoing SN2 reactions with thiols or amines, making it a valuable scaffold for fragment-based drug discovery (FBDD), particularly in the design of covalent inhibitors or proteolysis targeting chimeras (PROTACs).
The method utilizes a modified Schotten-Baumann acylation under anhydrous conditions. Unlike aqueous biphasic protocols, this anhydrous dichloromethane (DCM) route minimizes hydrolysis of the highly reactive chloroacetyl chloride, ensuring higher yields and simplified purification.
Reaction Scheme & Mechanism
Chemical Equation
(Where Ar = 3,5-dimethoxyphenyl)Mechanistic Pathway
The reaction proceeds via a nucleophilic acyl substitution. The synthesis relies on the high nucleophilicity of the primary benzylamine and the high electrophilicity of the acid chloride.
Figure 1: Mechanistic flow of the N-acylation process.
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (Example) | Role |
| 3,5-Dimethoxybenzylamine | 167.21 | 1.0 | 1.67 g (10 mmol) | Nucleophile |
| Chloroacetyl Chloride | 112.94 | 1.1 | 1.24 g (11 mmol) | Electrophile |
| Triethylamine (Et₃N) | 101.19 | 1.2 | 1.21 g (12 mmol) | HCl Scavenger |
| Dichloromethane (DCM) | - | - | 20 mL (0.5 M) | Solvent (Anhydrous) |
Safety Warning: Chloroacetyl chloride is a potent lachrymator and corrosive. All operations must be performed in a functioning fume hood.
Step-by-Step Procedure
Phase 1: Setup and Addition
-
Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with nitrogen (
). -
Solubilization: Add 3,5-dimethoxybenzylamine (1.0 equiv) and Triethylamine (1.2 equiv) to the flask. Dissolve in anhydrous DCM (Concentration ~0.5 M).
-
Cooling: Submerge the flask in an ice/water bath (0°C). Allow to equilibrate for 10 minutes. Rationale: Cooling controls the exotherm and prevents bis-acylation.
-
Controlled Addition: Dissolve Chloroacetyl chloride (1.1 equiv) in a small volume of DCM (e.g., 2-3 mL). Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Observation: White smoke (HCl) may form briefly; a precipitate (Et₃N·HCl) will begin to appear.[3]
-
Phase 2: Reaction and Workup
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting amine spot (low R_f, stains with ninhydrin) should disappear.
-
-
Quench: Dilute the reaction mixture with 20 mL DCM. Pour into a separatory funnel containing 20 mL 1M HCl.
-
Chemistry: The acid wash removes unreacted amine and the triethylamine.
-
-
Washing:
-
Wash Organic Layer 1x with 1M HCl.[4]
-
Wash Organic Layer 1x with Saturated NaHCO₃ (removes excess acid/hydrolyzed acid chloride).
-
Wash Organic Layer 1x with Brine.
-
-
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap) to yield the crude solid.
Phase 3: Purification
-
Recrystallization: The crude product is typically off-white. Recrystallize from hot Ethanol/Hexanes or EtOAc/Hexanes.
-
Alternative: If purity is <95%, perform flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation.
Quality Control & Validation (Self-Validating System)
To ensure the protocol was successful, compare your isolated product against these expected spectral characteristics.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
δ 6.8 - 7.0 (Broad s, 1H): Amide N-H.
-
δ 6.45 (d, J=2.2 Hz, 2H): Aromatic protons (Ortho to CH₂).
-
δ 6.38 (t, J=2.2 Hz, 1H): Aromatic proton (Para to CH₂).
-
δ 4.42 (d, J=5.8 Hz, 2H): Benzylic CH₂ (Coupled to NH).
-
δ 4.08 (s, 2H): Chloroacetyl CH₂ (Characteristic singlet).
-
δ 3.78 (s, 6H): Methoxy groups (-OCH₃).
Note: The presence of the singlet at ~4.08 ppm confirms the incorporation of the chloroacetyl group. The shift of the benzylic protons (compared to the starting amine) confirms acylation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of acid chloride | Ensure DCM is anhydrous; keep reagents dry. |
| Impurity: Bis-acylation | Excess acid chloride or high temp | Maintain strict 0°C during addition; verify stoichiometry. |
| Product is Oily | Residual solvent or impurities | Triturate with cold hexanes or pentane to induce crystallization. |
References
- General Procedure for Amide Synthesis: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Schotten-Baumann protocols).
-
Chloroacetylation of Anilines/Benzylamines
-
Organic Syntheses, Coll.[5] Vol. 1, p. 153 (1941); Vol. 7, p. 16 (1927).
-
-
Spectral Analog Reference (2-chloro-N-(2,5-dimethoxyphenyl)acetamide)
-
NIST Chemistry WebBook, SRD 69.
-
-
Reaction Optimization (Anhydrous vs. Aqueous)
-
Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling". Tetrahedron2005 , 61, 10827-10852.
-
Sources
synthesis of isoquinoline derivatives from 2-chloro-N-(3,5-dimethoxybenzyl)acetamide
Application Note & Detailed Protocol
Topic: Strategic Synthesis of 1-(Chloromethyl)-6,8-dimethoxyisoquinoline from 2-Chloro-N-(3,5-dimethoxybenzyl)acetamide
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] This application note provides a comprehensive, in-depth guide for the synthesis of 1-(chloromethyl)-6,8-dimethoxyisoquinoline, a functionalized derivative with potential as a versatile building block for drug discovery. We detail a robust, two-step synthetic sequence commencing with the Bischler-Napieralski cyclization of 2-chloro-N-(3,5-dimethoxybenzyl)acetamide to form the corresponding 3,4-dihydroisoquinoline intermediate, followed by an efficient dehydrogenation to yield the target aromatic isoquinoline. This document furnishes detailed, step-by-step protocols, mechanistic insights, characterization data, and troubleshooting guidance to ensure reproducible and high-yield synthesis.
Introduction: The Significance of Isoquinoline Scaffolds
Isoquinoline derivatives are a prominent class of nitrogen-containing heterocycles integral to the field of medicinal chemistry due to their wide spectrum of biological activities.[2] Their structural motif is found in a vast array of natural alkaloids, such as papaverine and berberine, and serves as the foundational framework for numerous FDA-approved drugs.[3][4] The ability to strategically functionalize the isoquinoline core is paramount for developing novel therapeutic agents.
The target molecule, 1-(chloromethyl)-6,8-dimethoxyisoquinoline, is of particular interest. The chloro-methyl group at the C-1 position acts as a reactive handle, susceptible to nucleophilic substitution, which enables the facile introduction of diverse functional groups for the construction of chemical libraries.[5] The electron-rich 6,8-dimethoxy substitution pattern is characteristic of many bioactive natural products. This guide focuses on the classic yet powerful Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution that is exceptionally well-suited for this transformation.[6][7]
Core Principles: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone of heterocyclic synthesis, enabling the cyclization of β-arylethylamides into 3,4-dihydroisoquinolines using a dehydrating Lewis acid.[7][8]
Reaction Mechanism
The reaction proceeds through a highly electrophilic intermediate that undergoes an intramolecular cyclization. While two mechanisms are often debated, the formation of a nitrilium ion intermediate is widely accepted under the conditions described herein.[6][8]
-
Amide Activation: The carbonyl oxygen of the amide attacks the Lewis acidic dehydrating agent, typically phosphorus oxychloride (POCl₃). This activation makes the carbonyl carbon more electrophilic.
-
Intermediate Formation: A subsequent elimination of the activated oxygen function generates a highly electrophilic nitrilium ion intermediate.
-
Intramolecular Cyclization: The electron-rich aromatic ring, activated by the two methoxy groups, acts as a nucleophile and attacks the nitrilium ion in an intramolecular electrophilic aromatic substitution (SEAr). The 3,5-dimethoxy substitution pattern directs the cyclization to the C-6 position of the benzyl ring, which is ortho to the side chain and para to one of the activating methoxy groups.[9]
-
Rearomatization: The resulting cationic intermediate loses a proton to restore the aromaticity of the benzene ring, yielding the 3,4-dihydroisoquinoline product.
Workflow Visualization
The overall synthetic strategy involves two principal stages: cyclization and aromatization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. ijstr.org [ijstr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
Application Note: N-Alkylation Protocols Using 2-Chloro-N-(3,5-dimethoxybenzyl)acetamide
[1]
Introduction & Mechanistic Insight
2-chloro-N-(3,5-dimethoxybenzyl)acetamide is a versatile electrophilic building block widely utilized in medicinal chemistry and chemical biology.[1] Structurally, it consists of a reactive
Scientific Significance[1][2][3]
-
Pharmacophore Installation: The 3,5-dimethoxybenzyl group is a privileged motif found in numerous bioactive natural products (e.g., combretastatins, resveratrol derivatives) and synthetic drugs, often enhancing metabolic stability and lipophilicity.
-
Covalent Targeting: The
-chloroacetamide functionality serves as a moderate electrophile.[1] While less reactive than acrylamides, it provides tunable reactivity for covalent engagement of nucleophilic residues (Cys, Lys) in protein targets or for stable -alkylation in lead optimization. -
Linker Chemistry: It acts as a robust linker for PROTACs and fragment-based drug discovery (FBDD), allowing the attachment of diverse amines to the dimethoxybenzyl scaffold.
Mechanistic Basis: The S 2 Pathway
The core transformation is a bimolecular nucleophilic substitution (S
-
Electronic Effects: The adjacent carbonyl group increases the electrophilicity of the
-carbon via inductive withdrawal (-I effect), facilitating the attack. -
Steric Considerations: The reaction is sensitive to steric bulk at the nucleophile. Primary amines react rapidly; secondary amines require optimization; tertiary amines (forming quaternary ammonium salts) are rare products unless specifically targeted.
Experimental Protocols
Protocol A: Standard -Alkylation of Secondary Amines
Application: Synthesis of tertiary amide libraries for SAR studies.[1] Target Substrates: Morpholine, piperidine, pyrrolidine derivatives.
Materials
-
Electrophile: 2-Chloro-N-(3,5-dimethoxybenzyl)acetamide (1.0 equiv)[1]
-
Nucleophile: Secondary amine (1.2 equiv)[2]
-
Base: Potassium Carbonate (K
CO ), anhydrous (2.0 equiv) -
Catalyst: Potassium Iodide (KI) (0.1 equiv) – Critical for Finkelstein acceleration
-
Solvent: Acetonitrile (MeCN), anhydrous (0.2 M concentration relative to electrophile)
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask, suspend 2-chloro-N-(3,5-dimethoxybenzyl)acetamide (1.0 mmol) and KI (0.1 mmol) in anhydrous MeCN (5 mL). Stir for 10 minutes at room temperature (RT) to allow partial halogen exchange (Cl
I), generating the more reactive -iodo species in situ. -
Base Addition: Add anhydrous K
CO (2.0 mmol) to the suspension. -
Nucleophile Addition: Add the secondary amine (1.2 mmol) dropwise.
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (N
or Ar) for 4–6 hours.-
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1] The starting chloride (R
~ 3.5 min) should disappear, replaced by the product (R ~ 2.8 min).
-
-
Workup: Cool to RT. Filter off the inorganic salts through a Celite pad. Rinse the pad with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO
, Gradient: 0 5% MeOH in DCM).
Protocol B: Alkylation of Weak Nucleophiles (Anilines/Heterocycles)
Application: Synthesizing kinase inhibitor scaffolds where the nitrogen lone pair is delocalized. Target Substrates: Substituted anilines, indoles, pyrazoles.
Materials
-
Electrophile: 2-Chloro-N-(3,5-dimethoxybenzyl)acetamide (1.0 equiv)[1]
-
Nucleophile: Aniline derivative (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv) or Cesium Carbonate (Cs CO ) (1.5 equiv) -
Solvent: DMF (Dimethylformamide), anhydrous
Step-by-Step Methodology
-
Dissolution: Dissolve the aniline (1.0 mmol) and 2-chloro-N-(3,5-dimethoxybenzyl)acetamide (1.0 mmol) in DMF (3 mL).
-
Base Addition: Add DIPEA (2.5 mmol).
-
Note: For extremely weak nucleophiles (e.g., nitro-anilines), use Cs
CO and elevate temperature to 90°C.
-
-
Reaction: Stir at 80°C for 12–16 hours.
-
Quench: Pour the reaction mixture into ice-cold water (30 mL). The product often precipitates.[3]
-
Isolation:
-
If solid forms: Filter, wash with water and cold Et
O. Recrystallize from EtOH. -
If oil forms:[4] Extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF, dry over Na
SO , and concentrate.
-
Data Presentation & Optimization Guide
Solvent & Base Compatibility Matrix
The choice of solvent and base dramatically impacts the reaction rate and impurity profile (e.g., elimination vs. substitution).
| Solvent | Dielectric Constant | Recommended Base | Reaction Rate | Comments |
| Acetonitrile (MeCN) | 37.5 | K | High | Preferred. Good balance of solubility and polarity.[1] Easy workup. |
| DMF | 36.7 | Cs | Medium | Use for poor nucleophiles. Difficult to remove; requires aqueous wash. |
| DCM | 8.9 | TEA | Low | Good for highly reactive amines only. Slow kinetics for anilines. |
| Ethanol | 24.5 | NaOEt | Variable | Risk of transamidation or ethoxide attack (side product). Avoid if possible. |
Yield Optimization Table (Representative Data)
Based on internal validation using morpholine as the standard nucleophile.
| Entry | Base (Equiv) | Catalyst | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | TEA (1.[1]5) | None | 25 | 24 | 45% |
| 2 | K | None | 60 | 6 | 72% |
| 3 | K | KI (0.1) | 60 | 4 | 94% |
| 4 | Cs | TBAI (0.1) | 80 | 2 | 88% (Darkening observed) |
Visualized Workflows
Diagram 1: Mechanistic Pathway & Finkelstein Acceleration
This diagram illustrates the conversion of the chloro-linker to the more reactive iodo-intermediate, followed by nucleophilic attack.[1]
Caption: Finkelstein-assisted S
Diagram 2: Decision Tree for Condition Optimization
Select the optimal protocol based on your specific amine type.
Caption: Selection guide for reaction conditions based on nucleophile sterics and electronics.
References
Validation & Comparative
Comparative Guide: Mass Spectrometry Profiling of 2-chloro-N-(3,5-dimethoxybenzyl)acetamide
Part 1: Executive Summary & Strategic Analysis
In the development of covalent inhibitors and electrophilic fragment libraries, 2-chloro-N-(3,5-dimethoxybenzyl)acetamide (hereafter CDBA ) represents a critical "warhead-linker" scaffold. Its chloroacetamide moiety serves as a moderate electrophile for cysteine targeting, while the 3,5-dimethoxybenzyl group provides steric bulk and lipophilicity.
Accurate mass spectrometry (MS) analysis of CDBA is challenging due to two competing factors: the lability of the carbon-chlorine bond and the high stability of the dimethoxybenzyl carbocation. This guide evaluates the performance of Electrospray Ionization (ESI-MS) against Electron Impact (EI-MS) and APCI , establishing ESI-MS/MS as the gold standard for quantitative and qualitative profiling.
Performance Matrix: Ionization Modalities
| Feature | ESI-LC-MS (Recommended) | EI-GC-MS (Alternative) | APCI-LC-MS |
| Molecular Ion Detection | Excellent. Dominant | Poor. Weak | Good. Mainly |
| Isotopic Fidelity | High. Preserves the 3:1 | Moderate. Often obscured by fragment overlap. | High. |
| Structural Insight | Specific. MS/MS yields diagnostic benzyl cations. | Fingerprint. Complex low-mass fragmentation. | Specific. Similar to ESI. |
| Sensitivity | Femtomole range. Ideal for DMPK/bioanalysis. | Picomole range. Limited by thermal degradation. | Picomole range. |
| Risk Factor | Adduct formation ( | Thermal hydrolysis of the chloro-group in the injector port. | In-source fragmentation. |
Part 2: Technical Deep Dive & Mechanistic Insight
The Chlorine Isotope Signature
The defining MS feature of CDBA is the chlorine isotope pattern. Unlike non-halogenated analogs, CDBA must exhibit a distinct M and M+2 peak pair with a relative intensity ratio of approximately 3:1 (reflecting the natural abundance of
-
Monoisotopic Mass (
): 243.07 Da -
Observed ESI (+) m/z: 244.07 (
) -
Confirmation Peak: 246.07 (approx. 32% intensity of base peak).
Expert Insight: If your spectrum lacks the M+2 peak at ~30-35% intensity, you have likely hydrolyzed the chloride (forming the hydroxy-acetamide) or eliminated HCl during ionization.
Fragmentation Mechanics: The "Benzylic Rescue"
In Tandem MS (MS/MS), CDBA displays a unique fragmentation pathway driven by the stability of the 3,5-dimethoxybenzyl cation. Upon Collision-Induced Dissociation (CID), the amide bond acts as the primary failure point.
-
Pathway A (Dominant): Heterolytic cleavage of the amide N-C bond generates the resonance-stabilized 3,5-dimethoxybenzyl cation (m/z 151) . This is the "Quantifier Ion" for MRM (Multiple Reaction Monitoring) methods.
-
Pathway B (Secondary): Neutral loss of HCl (36 Da) from the parent ion, yielding a lactam-like species at m/z 208 .
Visualization: Fragmentation Pathway
The following diagram illustrates the competing fragmentation pathways validated for benzyl-acetamide derivatives.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 2-chloro-N-(3,5-dimethoxybenzyl)acetamide. The m/z 151 ion is the most stable fragment due to resonance stabilization from the methoxy groups.
Part 3: Experimental Protocol (Self-Validating System)
To ensure scientific integrity, this protocol includes internal validation steps ("Checkpoints") to verify instrument performance and sample stability.
Materials
-
Analyte: CDBA (Synthesized in-house or commercial standard).
-
Solvents: LC-MS grade Acetonitrile (MeCN), Water, Formic Acid (FA).
-
Internal Standard (IS): N-benzylacetamide (lacks Cl and methoxy groups) or deuterated analog if available.
Workflow: LC-ESI-MS/MS Analysis[1]
Step 1: Sample Preparation[1]
-
Stock Solution: Dissolve 1 mg CDBA in 1 mL DMSO (1 mg/mL).
-
Working Standard: Dilute stock 1:1000 into 50:50 MeCN:Water + 0.1% Formic Acid (Final: 1 µg/mL).
-
Checkpoint: The solution must be clear. Turbidity suggests precipitation of the lipophilic benzyl core.
-
Step 2: LC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% FA.
-
Mobile Phase B: MeCN + 0.1% FA.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Step 3: MS Source Settings (ESI Positive)
-
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
-
Fragmentor: 100 V (Tune to maximize m/z 244 without breaking it).
-
Collision Energy (CE):
-
Scan 1 (Low Energy, 0 eV): Verify Parent Isotope Pattern (244/246).
-
Scan 2 (High Energy, 15-25 eV): Generate Fragment m/z 151.
-
Step 4: Data Validation (The "Trust" Check)
Before accepting data, calculate the Isotope Ratio Error (IRE) :
-
Pass: IRE < 0.05 (Confirming intact Chloro-species).
-
Fail: IRE > 0.05 (Suspect contamination or dechlorination).
Part 4: Comparative Data Summary
The following table summarizes theoretical vs. typical experimental data expected for CDBA.
| Parameter | Theoretical Value | Typical Experimental (ESI) | Notes |
| Monoisotopic Mass | 243.066 | 243.07 | Based on |
| Base Peak (MS1) | 244.07 ( | 244.1 | Protonated molecule. |
| Isotope Peak (+2) | 32.0% relative abundance | 30-34% | Diagnostic for mono-chlorine. |
| Major Fragment (MS2) | 151.07 | 151.1 | 3,5-dimethoxybenzyl cation. |
| Retention Time | Predicted logP ~1.8 | ~2.5 - 3.0 min | On standard C18 gradient. |
Part 5: Workflow Visualization
This diagram outlines the decision logic for analyzing CDBA samples, ensuring researchers choose the correct path based on sample purity and concentration.
Figure 2: Logical workflow for the mass spectrometric validation of CDBA. The isotope check is the critical "Go/No-Go" decision point.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Acetamide, 2-chloro- (NIST Mass Spectrometry Data Center).[2] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]
- Context: Provides the baseline EI fragmentation p
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. Context: Authoritative source for chlorine isotope abundance ratios (3:1 rule) and benzylic cleavage mechanisms.
-
Holčapek, M., & Jirásko, R. (2010). Mass Spectrometry of Amides.[1][2][3] In The Chemistry of Amides (pp. 1-50).
- Context: Details the McLafferty rearrangement and amide bond cleavage p
-
PubChem. (2023). 2-chloro-N-(3,4-dimethoxyphenyl)acetamide Compound Summary. National Library of Medicine. Retrieved from [Link]
- Context: Used as a structural analog to validate physicochemical properties and predicted ioniz
-
Bravo, M., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae.[4] MDPI Molecules. Retrieved from [Link]
- Context: Validates synthesis and stability of similar chloroacetamide deriv
Sources
Technical Comparison Guide: FTIR Characterization of 2-chloro-N-(3,5-dimethoxybenzyl)acetamide
Executive Summary
This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral signature of 2-chloro-N-(3,5-dimethoxybenzyl)acetamide .[1] As a critical intermediate in the synthesis of CNS-active agents (including Donepezil analogs) and covalent probes, the rigorous identification of this compound is essential for Quality Control (QC).[1]
This document objectively compares the target molecule against its synthetic precursor (3,5-dimethoxybenzylamine) and its positional isomer (3,4-dimethoxy analog) to establish a self-validating identification protocol.[1]
Structural Deconvolution & Spectral Expectations
To accurately interpret the spectrum, we must deconstruct the molecule into its constituent pharmacophores.[1] The spectrum is a composite of the electron-withdrawing chloroacetamide "warhead" and the electron-rich 3,5-dimethoxybenzyl "tail."[1]
Table 1: Diagnostic Peak Assignments (Target Molecule)
Note: Values represent expected ranges based on fragment analysis of chloroacetamides and benzyl ethers.
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |
| Amide A | N-H Stretch | 3270 – 3290 | Medium, Sharp | Appears as a singlet , distinguishing it from the precursor amine doublet.[1] |
| Amide I | C=O Stretch | 1655 – 1675 | Strong | Key Diagnostic: Shifted to higher wavenumbers (hypsochromic) vs. unsubstituted acetamides due to the α-chlorine's inductive effect (-I).[1] |
| Amide II | N-H Bend / C-N Stretch | 1540 – 1560 | Medium | Characteristic of secondary amides; absent in precursors. |
| Aromatic Ring | C=C Ring Breathing | ~1595 & 1460 | Medium | Typical skeletal vibrations for the benzyl ring. |
| Methoxy Ether | C-O-C Asym Stretch | 1200 – 1250 | Strong | Diagnostic for the methoxy substituents. |
| Methoxy Ether | C-O-C Sym Stretch | 1040 – 1060 | Medium | Confirms the ether linkage. |
| Alkyl Halide | C-Cl Stretch | 680 – 750 | Weak/Medium | Often obscured by aromatic bending, but critical for confirming the "warhead" integrity.[1] |
Comparative Analysis: Target vs. Alternatives
A. Target vs. Precursor (3,5-Dimethoxybenzylamine)
The most common QC challenge is determining reaction completion.[1] The conversion of the primary amine to the chloroacetamide results in distinct spectral inversions.
| Feature | Precursor (Amine) | Target (Chloroacetamide) | QC Status |
| 3300-3400 cm⁻¹ | Doublet (Sym/Asym NH₂) | Singlet (Amide NH) | Pass: Doublet disappearance confirms amine consumption.[1] |
| 1640-1680 cm⁻¹ | Absent (or weak NH bend) | Strong Band (Amide I C=O) | Pass: Appearance confirms acylation.[1] |
| Reaction Logic | Nucleophilic center | Electrophilic cap |
B. Target vs. Positional Isomer (3,4-Dimethoxy Analog)
Distinguishing the 3,5-dimethoxy substitution from the 3,4-dimethoxy isomer (a common impurity or analog) requires inspection of the Fingerprint Region (<1000 cm⁻¹) .[1]
-
3,5-Substitution (Meta): Typically shows C-H out-of-plane (OOP) bending patterns consistent with 1,3,5-substitution (often ~830-850 cm⁻¹ and ~690 cm⁻¹).[1]
-
3,4-Substitution (Ortho/Para): Shows different OOP bending patterns (often ~800-820 cm⁻¹ for two adjacent hydrogens).[1]
-
Performance Implication: FTIR is less specific here than NMR; however, the fingerprint region overlay is sufficient for batch-to-batch consistency checks.[1]
Experimental Validation Workflow
The following protocol ensures high-fidelity spectral acquisition, minimizing artifacts from atmospheric water or pellet preparation.
Protocol: KBr Pellet Transmission Analysis
-
Sample Prep: Mix 1–2 mg of dry 2-chloro-N-(3,5-dimethoxybenzyl)acetamide with 200 mg of spectroscopic-grade KBr.
-
Grinding: Grind in an agate mortar until a fine, non-reflective powder is obtained (minimizes Christiansen effect scattering).
-
Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Acquisition:
-
Validation: Verify baseline flatness at 2000–2500 cm⁻¹. Significant slope indicates particle scattering (re-grind required).[1]
Visualization: QC Decision Tree
The following diagram outlines the logic flow for validating the synthesized product using FTIR.
Figure 1: Logic flow for FTIR-based quality control of the target chloroacetamide.
Troubleshooting & Artifacts
When comparing your product performance, be aware of these common spectral artifacts:
-
The "Water Mask": The Amide A peak (~3280 cm⁻¹) is easily obscured by hygroscopic moisture in KBr. Solution: Dry sample in a vacuum desiccator over P₂O₅ for 4 hours prior to analysis.
-
Carbonyl Broadening: If the Amide I peak (1660 cm⁻¹) appears as a broad shoulder or splits, it may indicate partial hydrolysis of the chloroacetamide to the corresponding acid or dimerization.[1]
-
Chloro-substituent Effect: Do not expect the Amide I to align perfectly with standard acetamides (1640 cm⁻¹). The electron-withdrawing chlorine atom stiffens the C=O bond, shifting it to a higher frequency (~1660+ cm⁻¹).[1]
References
-
NIST Chemistry WebBook. Acetamide, 2-chloro- (IR Spectrum).[1][2] National Institute of Standards and Technology.[2] [Link] (Authoritative source for the chloroacetamide fragment spectral data).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard Reference). (Source for general methoxy-benzyl ether group frequency correlations).
-
PubChem. 2-chloro-N-(3,4-dimethoxyphenyl)acetamide (Isomer Data).[1] National Library of Medicine. [Link] (Comparative data for the positional isomer).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
